

Pomalidomide-5-OH in CRISPR Screening: Application Notes and Protocols

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Compound of Interest

Compound Name: Pomalidomide-5-OH

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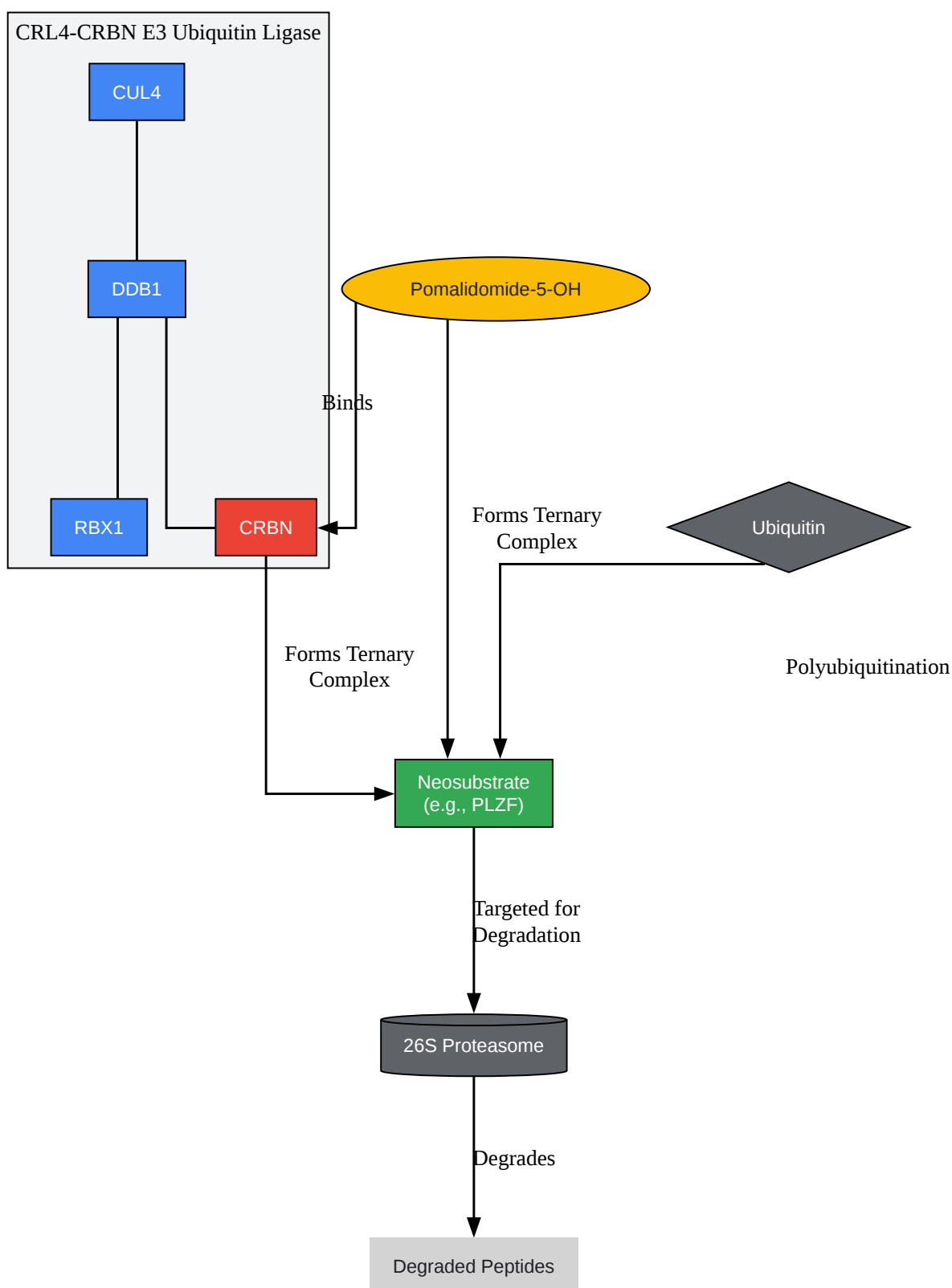
This document provides detailed application notes and protocols for the use of **Pomalidomide-5-OH** in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening.

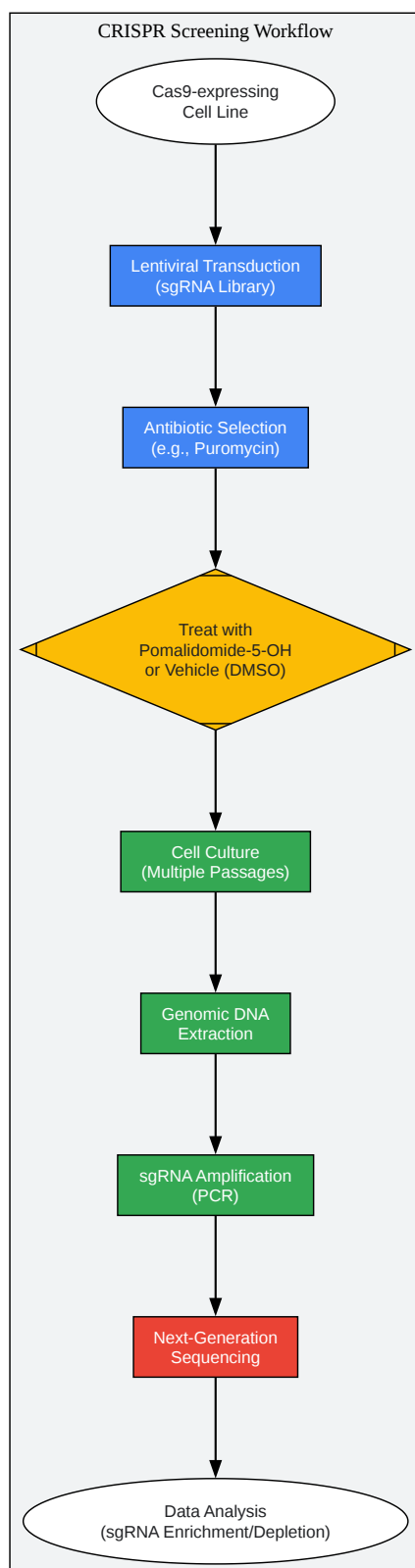
Pomalidomide-5-OH, a metabolite of thalidomide and a derivative of pomalidomide, functions as a molecular glue, redirecting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the degradation of specific cellular proteins known as neosubstrates.

While pomalidomide is well-known for its potent degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), emerging evidence suggests that **Pomalidomide-5-OH** has a distinct neosubstrate profile, notably targeting the promyelocytic leukemia zinc finger (PLZF) protein for degradation.^[1] This differential activity makes **Pomalidomide-5-OH** a valuable tool for exploring novel biological pathways and identifying new therapeutic targets through CRISPR screening.

Core Mechanism of Action

Pomalidomide-5-OH acts by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^{CRBN}) complex. This binding event creates a novel interface that recruits neosubstrates, such as PLZF, to the E3 ligase machinery. The recruited protein is then polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.





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References

- 1. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
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